2-Methyl-3'-nitro-1,1'-biphenyl
Description
Significance of Biphenyl (B1667301) Derivatives as Chemical Scaffolds in Modern Research
Biphenyl derivatives are of paramount importance in modern research, serving as crucial building blocks in the synthesis of a wide array of complex molecules. numberanalytics.com Their applications span across pharmaceuticals, materials science, and catalysis. numberanalytics.com The versatility of the biphenyl framework allows for the precise tuning of a molecule's properties by altering the nature and position of its substituents. numberanalytics.comsmolecule.com This adaptability has led to their use in the development of conducting polymers, liquid crystals, and other functional materials with tailored characteristics. smolecule.com
A key feature of many substituted biphenyls is atropisomerism, a type of stereoisomerism arising from restricted rotation around the single bond connecting the two phenyl rings. numberanalytics.comunacademy.com This phenomenon occurs when bulky substituents in the ortho positions of the biphenyl rings create a high enough energy barrier to prevent free rotation, leading to the existence of stable, isolable rotational isomers (atropisomers). unacademy.compharmaguideline.comquora.com This axial chirality is a significant area of study, as different atropisomers of a compound can exhibit distinct biological activities and physical properties. numberanalytics.comunacademy.com
Contextualizing 2-Methyl-3'-nitro-1,1'-biphenyl within the Field of Nitro- and Methyl-Substituted Biaryls
The study of nitro- and methyl-substituted biaryls is a significant subfield of organic chemistry. Researchers often compare the reactivity and properties of isomers, where the functional groups are in different positions, to understand the nuanced effects of substituent placement on electronic and steric interactions within the molecule. smolecule.com For instance, the position of the nitro group can significantly impact the molecule's susceptibility to electrophilic aromatic substitution. smolecule.com Similarly, the location of the methyl group can influence the rotational barrier and the potential for atropisomerism. researchgate.netnih.gov
Research Trajectory and Current Scholarly Focus on this compound
Historically, the synthesis of asymmetrically substituted biphenyls like this compound has been a focus of synthetic methodology development. Techniques such as the Suzuki-Miyaura coupling reaction are widely employed for the formation of the crucial carbon-carbon bond between the two aryl rings. smolecule.com This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. smolecule.com
Current research on this compound and related compounds often centers on its potential as a building block in organic synthesis. smolecule.com Its structure, with two distinct functional groups on a biphenyl scaffold, makes it a valuable intermediate for creating more complex molecules with potential applications in materials science and medicinal chemistry. smolecule.com While specific biological mechanisms of action for this particular compound are not yet detailed in available scientific literature, the broader class of nitroaromatic compounds is known to be precursors for various functional materials. smolecule.com Further research is likely to explore the specific properties and potential applications of this compound in greater detail.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-(3-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-5-2-3-8-13(10)11-6-4-7-12(9-11)14(15)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOWAYYOKMXTAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403552 | |
| Record name | 2-Methyl-3'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51264-60-9 | |
| Record name | 2-Methyl-3'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Pathways of 2 Methyl 3 Nitro 1,1 Biphenyl
Transformations of the Nitro Group: Reduction to Amino Derivatives
The nitro group is a versatile functional group primarily because it can be readily reduced to an amino group, a cornerstone transformation in the synthesis of pharmaceuticals, dyes, and other fine chemicals. The reduction of the nitro group in 2-Methyl-3'-nitro-1,1'-biphenyl to yield 2-Methyl-[1,1'-biphenyl]-3'-amine is a critical step for introducing nitrogen-based functionalities. A variety of methods are available for this transformation, broadly categorized into catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction. It typically involves the use of hydrogen gas in the presence of a metal catalyst.
Palladium on Carbon (Pd/C): A highly effective and widely used catalyst for this transformation. The reaction is typically carried out in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere.
Raney Nickel (Raney Ni): Another active catalyst that can be used for the hydrogenation of nitroarenes. It is often employed under milder conditions than some other catalysts.
Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is a very effective catalyst for the reduction of nitro groups.
Chemical Reduction: Several chemical reagents can achieve the reduction of nitroarenes, offering alternatives to catalytic hydrogenation, especially when certain functional groups need to be preserved.
Metals in Acidic Media: A classic method involves the use of an easily oxidized metal in the presence of an acid. Common combinations include iron (Fe) in acetic acid or hydrochloric acid (HCl), tin (Sn) in concentrated HCl, and zinc (Zn) in HCl. The Béchamp reduction, using iron and a weak acid, was historically a major industrial process for producing aniline.
Other Reducing Agents: Reagents like sodium hydrosulfite, tin(II) chloride, and hydrazine hydrate (often with a catalyst like Pd/C) are also effective for the chemoselective reduction of nitro groups.
The general pathway for the reduction involves the initial conversion of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the amine.
| Reduction Method | Reagents/Catalyst | Typical Conditions | Product |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Room Temperature, H₂ atmosphere | 2-Methyl-[1,1'-biphenyl]-3'-amine |
| Catalytic Hydrogenation | H₂, Raney Ni | Methanol, Room Temperature, H₂ atmosphere | 2-Methyl-[1,1'-biphenyl]-3'-amine |
| Chemical Reduction | Fe, HCl | Reflux | 2-Methyl-[1,1'-biphenyl]-3'-amine |
| Chemical Reduction | Sn, HCl | Room Temperature | 2-Methyl-[1,1'-biphenyl]-3'-amine |
Transformations of the Methyl Group: Oxidation to Carboxylic Acid Derivatives
The methyl group attached to the biphenyl (B1667301) core can be oxidized to a carboxylic acid, providing a handle for further derivatization, such as esterification or amidation. The oxidation of the methyl group in this compound would yield 3'-Nitro-[1,1'-biphenyl]-2-carboxylic acid. This transformation requires a strong oxidizing agent capable of oxidizing an alkyl side chain on an aromatic ring.
A crucial condition for this side-chain oxidation is the presence of at least one benzylic hydrogen on the carbon atom attached to the aromatic ring. Since the methyl group has three benzylic hydrogens, it is readily oxidized.
Common oxidizing agents for this purpose include:
Potassium Permanganate (KMnO₄): A powerful and common reagent for this transformation. The reaction is typically carried out in an alkaline solution, followed by acidification to protonate the carboxylate salt. The presence of the electron-withdrawing nitro group on the other ring is unlikely to interfere with this reaction.
Chromic Acid (H₂CrO₄): Generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄), this is another strong oxidizing agent that can convert benzylic carbons to carboxylic acids.
The general reaction involves the oxidation of the methyl group to an intermediate aldehyde, which is then further oxidized to the carboxylic acid. Under the strong oxidizing conditions typically employed, the reaction does not stop at the aldehyde stage.
| Oxidation Method | Reagent | Typical Conditions | Product |
| Permanganate Oxidation | KMnO₄, NaOH/H₂O, then H₃O⁺ | Heat (Reflux) | 3'-Nitro-[1,1'-biphenyl]-2-carboxylic acid |
| Chromic Acid Oxidation | Na₂Cr₂O₇, H₂SO₄, H₂O | Heat | 3'-Nitro-[1,1'-biphenyl]-2-carboxylic acid |
Influence of Substituent Position on Aromatic Reactivity of this compound
The reactivity of the two phenyl rings in this compound towards further substitution, particularly electrophilic aromatic substitution (EAS), is significantly influenced by the electronic and steric effects of the existing substituents.
Electronic Effects:
The Methyl-Substituted Ring (Ring A): The methyl group (-CH₃) at the 2-position is an electron-donating group (EDG) through an inductive effect and hyperconjugation. This makes Ring A more electron-rich and therefore more activated towards electrophilic attack compared to an unsubstituted benzene (B151609) ring. As an activating group, the methyl group is an ortho, para-director. This means that incoming electrophiles will preferentially attack the positions ortho and para to the methyl group (positions 3, 5, and 6). The phenyl group itself is also considered an activating, ortho, para-directing substituent.
The Nitro-Substituted Ring (Ring B): The nitro group (-NO₂) at the 3'-position is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. This makes Ring B significantly electron-deficient and therefore strongly deactivated towards electrophilic attack. As a deactivating group, the nitro group is a meta-director. Incoming electrophiles would be directed to the positions meta to the nitro group (positions 2', 5', and 6').
Steric Effects: The methyl group at the 2-position (an ortho position relative to the biphenyl linkage) introduces significant steric hindrance. This has two major consequences:
Conformational Restriction: The steric clash between the ortho-methyl group and the ortho-hydrogen on the other ring hinders free rotation around the C1-C1' single bond. This forces the two phenyl rings out of planarity, which can reduce the extent of π-conjugation between them.
Directional Influence: While the methyl group directs incoming electrophiles to the ortho and para positions, the steric bulk of the methyl group and the adjacent phenyl ring can hinder attack at the 3-position. Therefore, electrophilic attack is most likely to occur at the 5-position (para to the methyl group), which is sterically more accessible.
| Ring | Substituent | Electronic Effect | Reactivity towards EAS | Directing Effect | Most Likely Position of Attack |
| Ring A | 2-Methyl | Activating (EDG) | Activated | ortho, para | Position 5 (para) |
| Ring B | 3'-Nitro | Deactivating (EWG) | Deactivated | meta | Positions 2', 5', 6' (less favorable) |
Advanced Derivatization Strategies for Functionalized Biphenyls
The this compound scaffold can serve as a versatile starting material for the synthesis of more complex, functionalized biphenyls, which are important structures in medicinal chemistry and materials science. nbinno.com Advanced derivatization strategies often involve modern cross-coupling reactions.
To utilize these strategies, the biphenyl core must first be functionalized with a suitable group, typically a halogen (Br, I) or a boronic acid/ester. For instance, if a halogen were introduced onto one of the rings of this compound (preferentially on the activated methyl-substituted ring), it would open up pathways for several powerful C-C and C-N bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. This is a highly versatile method for creating new C-C bonds and could be used to attach other aryl or alkyl groups to the biphenyl framework. nih.gov
Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene. wikipedia.org This could be used to introduce vinyl groups onto the biphenyl core, which can be further functionalized.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for synthesizing arylalkynes.
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It could be used to introduce various amine functionalities onto a halogenated biphenyl derivative.
These advanced methods allow for the precise and efficient construction of highly functionalized biphenyl derivatives, starting from a relatively simple precursor like this compound, enabling the synthesis of novel compounds for various applications.
Conformational Analysis and Atropisomerism in 2 Methyl 3 Nitro 1,1 Biphenyl
Principles of Hindered Rotation and Axial Chirality in Substituted Biphenyls
Rotation around the central carbon-carbon single bond in the biphenyl (B1667301) scaffold is not always free. When bulky substituents occupy the ortho positions (the positions adjacent to the inter-ring bond), significant steric repulsion occurs as the rings rotate relative to each other. wikipedia.org This restricted rotation gives rise to a unique form of stereoisomerism known as atropisomerism (from the Greek a for "not" and tropos for "turn"). wikipedia.orgprinceton.edu The resulting isomers, called atropisomers, are distinct, non-interconverting conformers at a given temperature. wikipedia.org
Unlike the more common point chirality, which involves a stereogenic center (like an asymmetric carbon atom), atropisomerism in substituted biphenyls results in axial chirality. wikipedia.orgstackexchange.com The axis of chirality is the elongated C-C bond connecting the two aryl rings. chiralpedia.com For a biphenyl molecule to be chiral, rotation around this bond must be sufficiently restricted, and the substitution pattern must not allow for a plane of symmetry. stackexchange.comchiralpedia.com In the case of 2-Methyl-3'-nitro-1,1'-biphenyl, the presence of the methyl group in an ortho position is the key source of steric hindrance. This hindrance forces the two phenyl rings into a non-planar, twisted conformation. If the barrier to rotation through a planar or near-planar state is high enough, the molecule and its mirror image are non-superimposable, leading to enantiomers that can potentially be isolated. wikipedia.org
Steric and Electronic Factors Governing Conformational Equilibrium
The conformational equilibrium of this compound is dictated by a delicate balance of steric and electronic effects.
Steric Factors: The primary determinant of the conformation is the steric hindrance between the ortho-methyl group on one ring and the ortho-hydrogen atom on the other. wikipedia.org In a hypothetical planar conformation, these groups would occupy the same space, leading to significant van der Waals repulsion and a sharp increase in the molecule's energy. acs.org To alleviate this strain, the molecule adopts a twisted conformation, where the two rings lie in different planes. libretexts.org The size of the ortho substituents is the most critical factor; larger groups lead to greater steric hindrance and higher barriers to rotation. wikipedia.org
Electronic Factors: While steric effects are dominant, electronic factors also play a role. The biphenyl system seeks to maximize conjugation between the two π-systems, an effect that is strongest in a planar conformation. chiralpedia.com However, the energetic penalty of steric repulsion far outweighs the benefit of conjugation in ortho-substituted biphenyls. The substituents themselves—the electron-donating methyl group and the strongly electron-withdrawing nitro group—can influence the electronic distribution and bond characteristics, but their effect on the rotational barrier is generally secondary to the steric clashes of the ortho group. mdpi.comnih.gov The final, most stable conformation is a compromise that minimizes steric repulsion while retaining as much electronic stabilization as possible.
Dihedral Angle Dynamics and Racemization Barriers of Biphenyl Systems
The geometry of a biphenyl system is defined by the dihedral angle (or torsional angle), which is the angle between the planes of the two aromatic rings. researchgate.netrsc.org For unsubstituted biphenyl, this angle is around 45° in the gas phase, representing a balance between steric hindrance of ortho-hydrogens and π-conjugation. libretexts.org
The interconversion of two atropenantiomers occurs via rotation around the central C-C bond, passing through a high-energy planar transition state. The energy required to overcome this rotation is known as the racemization barrier. libretexts.orgmdpi.com The stability of atropisomers is directly related to the magnitude of this barrier. A generally accepted threshold for isolating atropisomers at room temperature is an activation energy barrier of approximately 16 to 22 kcal/mol (about 93 kJ/mol), which corresponds to a half-life of interconversion greater than 1000 seconds. wikipedia.orglibretexts.org
For biphenyls with a single ortho-substituent, like this compound, the rotational barrier is often lower than that of di- or tri-ortho-substituted analogs. Research on similar compounds has shown that a single ortho-methyl group can result in a rotational barrier in the range of 7-10 kcal/mol. researchgate.net This value is typically insufficient to prevent rapid racemization at room temperature, placing such compounds in what is known as Class 1 atropisomers—those with a half-life of interconversion of less than 60 seconds. nih.gov
Table 1: Representative Rotational Barriers in Substituted Biphenyls
| Substitution Pattern | Example Compound | Approximate Rotational Barrier (kcal/mol) | Atropisomeric Stability at Room Temperature |
|---|---|---|---|
| No ortho-substituents | 1,1'-Biphenyl | ~2 | Freely rotating |
| Single ortho-substituent | 2-Methyl-1,1'-biphenyl | 7-10 researchgate.net | Rapidly interconverting (Class 1) nih.gov |
| Di-ortho-substituents | 2,2'-Dimethyl-1,1'-biphenyl | ~19 researchgate.net | Slowly interconverting, potentially isolable libretexts.org |
| Tri-ortho-substituents | 2,6-Dimethyl-2'-methoxy-1,1'-biphenyl | >25 | Stable and isolable (Class 3) nih.gov |
| Tetra-ortho-substituents | 6,6'-Dinitro-2,2'-diphenic acid | >30 wikipedia.org | Highly stable and resolvable wikipedia.org |
Experimental Approaches to Characterizing Atropisomeric Stability
Several experimental techniques are employed to study the conformational dynamics and measure the rotational barriers of atropisomeric compounds.
Dynamic NMR (DNMR) Spectroscopy: This is one of the most powerful methods for measuring moderately high rotational energy barriers (typically 5 to 25 kcal/mol). researchgate.net At low temperatures, where rotation is slow on the NMR timescale, separate signals may be observed for magnetically inequivalent nuclei in the different atropisomers. As the temperature is raised, the rate of interconversion increases, causing the signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. Analysis of the line shape as a function of temperature allows for the calculation of the rate of rotation and the corresponding energy barrier. researchgate.net
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a primary method for separating stable atropenantiomers. acs.orgnih.gov The ability to resolve the enantiomers is direct proof of their stability under the chromatographic conditions. nih.gov For rapidly interconverting atropisomers like this compound is likely to be, separation may only be possible at very low temperatures, if at all. nih.gov
X-ray Crystallography: This technique provides definitive information about the solid-state structure of a molecule, including the precise measurement of the dihedral angle between the phenyl rings. nih.govacs.org If a single crystal of an atropisomer can be obtained, its absolute configuration can be determined. This method confirms the non-planar nature of the biphenyl system due to steric hindrance.
Computational Predictions of conformational Landscapes
In conjunction with experimental methods, computational chemistry offers powerful tools for exploring the conformational landscape of molecules like this compound. biorxiv.orgnih.gov
Computational models can generate a conformational energy profile (CEP) by calculating the potential energy of the molecule as a function of the dihedral angle. nih.gov This is typically done by performing a "relaxed scan," where the dihedral angle is fixed at various increments (e.g., every 10-20 degrees from 0° to 180°), and the rest of the molecule's geometry is allowed to optimize to its lowest energy state. nih.gov
Quantum Mechanical (QM) Methods: High-level ab initio and Density Functional Theory (DFT) calculations are frequently used to obtain accurate energy profiles and locate the transition states for rotation. mdpi.comresearchgate.net These methods can accurately predict racemization barriers, often with results that closely match experimental data from DNMR. mdpi.com
Molecular Mechanics (MM) and Molecular Dynamics (MD): Force-field-based methods can also be used to predict conformational preferences, especially for larger systems. nih.gov While computationally less expensive, their accuracy is highly dependent on the quality of the force field parameters for the specific structural motifs being studied. mdpi.comnih.gov
These computational approaches allow researchers to visualize the entire rotational pathway, identify the most stable conformers (energy minima), and quantify the energy barrier to racemization (the energy of the transition state), providing a deep theoretical understanding of the factors governing atropisomerism. biorxiv.org
Spectroscopic and Structural Characterization Techniques in Research on 2 Methyl 3 Nitro 1,1 Biphenyl
Application of Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. While specific experimental NMR data for 2-Methyl-3'-nitro-1,1'-biphenyl is not widely published, analysis of its isomers and related structures allows for a detailed prediction of its spectral features.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different aromatic and aliphatic protons in the molecule. The aromatic region (typically δ 7.0-8.5 ppm) would be complex due to the presence of eight non-equivalent protons on the two phenyl rings. The protons on the nitro-substituted ring are expected to be shifted further downfield due to the electron-withdrawing nature of the nitro group. Specifically, the proton ortho to the nitro group would likely be the most deshielded. The protons on the methyl-substituted ring would show characteristic splitting patterns influenced by the methyl group. The methyl group itself would appear as a singlet in the upfield region of the spectrum, likely around δ 2.4 ppm.
For comparison, the ¹H NMR data for the related isomer, 3'-methyl-2-nitro-1,1'-biphenyl , shows a methyl singlet at δ 2.38 ppm and a series of aromatic multiplets between δ 7.09 and 7.81 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, thirteen distinct signals are expected. The carbon atom attached to the nitro group (C-3') would be significantly deshielded, appearing at a high chemical shift. The quaternary carbons, including those at the biphenyl (B1667301) linkage (C-1 and C-1') and the one bearing the methyl group (C-2), would also be clearly identifiable. The chemical shift of the methyl carbon is anticipated to be around 20-22 ppm. The wide chemical shift range of ¹³C NMR (0-220 ppm) allows for the clear resolution of all carbon signals, preventing the peak overlap often seen in ¹H NMR. libretexts.org
The table below presents the expected ¹³C NMR chemical shifts for this compound, inferred from data for the isomer 3'-methyl-2-nitro-1,1'-biphenyl . rsc.org
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Methyl (CH₃) | ~21.3 |
| Aromatic C | ~123.8 - 147.5 |
| C-NO₂ | High ppm value within aromatic range |
| C-CH₃ | High ppm value within aromatic range |
| C-C (ipso) | High ppm value within aromatic range |
Data inferred from values for 3'-methyl-2-nitro-1,1'-biphenyl in CDCl₃. rsc.org
Utility of Infrared Spectroscopy in Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by characteristic absorption bands corresponding to its key structural features.
The most prominent and diagnostic peaks would be those from the nitro group. Strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group are expected to appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The presence of aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The methyl group would show characteristic C-H stretching bands around 2950-2850 cm⁻¹.
The table below summarizes the expected characteristic IR absorption bands for this compound based on typical values for its constituent functional groups. nist.govnist.gov
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H (Methyl) | Stretch | 2960 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Nitro (NO₂) | Asymmetric Stretch | ~1520 |
| Nitro (NO₂) | Symmetric Stretch | ~1350 |
Values are typical for the specified functional groups.
Advances in UV-Visible Spectroscopy for Electronic Structure Analysis
UV-Visible spectroscopy measures the electronic transitions within a molecule and provides insights into its electronic structure. The spectrum of this compound is expected to show absorption bands characteristic of substituted biphenyl systems. The biphenyl core itself exhibits strong π → π* transitions.
The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted biphenyl. This is due to the extension of the conjugated system and the electronic interaction between the nitro group and the aromatic rings. Studies on related nitroaromatic compounds show absorbance maxima that can be influenced by solvent polarity. beilstein-journals.org For instance, nitrated biphenyl derivatives often exhibit absorbance maxima in the range of 230-280 nm. beilstein-journals.org The analysis of the UV-Vis spectrum can provide valuable information about the extent of electronic conjugation between the two phenyl rings, which is influenced by the dihedral angle between them.
Single-Crystal X-ray Diffraction Studies for Solid-State Conformation and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions.
While a crystal structure for this compound is not available in the surveyed literature, studies on related molecules can provide insight into the expected structural features. For example, the crystal structure of a Schiff base derived from 2-methyl-3-nitroaniline (B147196) reveals that the aromatic rings are twisted with respect to each other. nih.gov For this compound, a significant dihedral angle between the two phenyl rings is also expected due to steric hindrance from the ortho-methyl group. This twist angle is a critical parameter as it affects the degree of π-conjugation between the rings.
Computational Chemistry Investigations of 2 Methyl 3 Nitro 1,1 Biphenyl
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Prediction
Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry for predicting the geometric and electronic properties of molecules like 2-Methyl-3'-nitro-1,1'-biphenyl. The process begins with geometry optimization, where DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-31G(d,p)), are employed to find the molecule's most stable three-dimensional structure—its lowest energy conformation. researchgate.net This optimization is crucial as the molecular geometry dictates many of its properties.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the electrostatic potential on the electron density surface of a molecule. It provides a guide to the regions of a molecule that are rich or poor in electrons, which is critical for predicting its reactivity. researchgate.net For this compound, an MEP map would be generated from the DFT-calculated electron density.
On an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. In the case of this compound, these regions would likely be concentrated around the oxygen atoms of the nitro group. Conversely, areas with positive electrostatic potential, shown in blue, are electron-poor and represent likely sites for nucleophilic attack. researchgate.netresearchgate.net The MEP map thus provides a clear, visual prediction of the molecule's reactive sites and its potential interactions with other molecules, including hydrogen bonding. researchgate.net
Frontier Molecular Orbital (FMO) Theory and Global Reactivity Parameters
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). taylorandfrancis.com
For this compound, the HOMO and LUMO energies would be calculated using DFT. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. taylorandfrancis.com A smaller gap generally suggests that the molecule is more reactive.
From the HOMO and LUMO energies, several global reactivity parameters can be calculated to quantify the molecule's reactivity. These include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
These parameters provide a quantitative basis for comparing the reactivity of this compound with other related compounds.
Table 1: Representative Global Reactivity Parameters (Illustrative) (Note: The following values are for illustrative purposes and are not based on actual calculations for this compound.)
| Parameter | Formula | Typical Value (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 | Indicator of chemical reactivity and stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 | Ability to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 | Resistance to change in electron distribution |
| Softness (S) | 1/η | 0.38 | Ease of polarization |
| Electrophilicity Index (ω) | χ2 / (2η) | 2.80 | Global electrophilic nature |
Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wikipedia.orgwisc.edu
For this compound, NBO analysis would be used to investigate hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. rsc.orgwisc.edu A key aspect to study would be the interactions between the filled orbitals of one phenyl ring and the empty (antibonding) orbitals of the other, as well as the influence of the methyl and nitro substituents on these interactions. The strength of these interactions is quantified by the second-order perturbation energy (E(2)), which provides insight into the stability and electronic communication within the molecule. wisc.edu
In Silico Modeling for Intermolecular Interactions and Biological Target Prediction
In silico modeling encompasses a range of computational methods used to predict how a molecule might interact with other molecules, including biological macromolecules like proteins. While no specific biological targets for this compound have been identified in the available literature, computational approaches could be employed to predict potential interactions.
Techniques such as molecular docking could be used to screen this compound against a library of known protein structures to identify potential binding partners. These methods predict the preferred orientation of the molecule when bound to a target and estimate the strength of the interaction, often expressed as a docking score.
Furthermore, pharmacophore modeling could be used to identify the key chemical features of this compound that might be responsible for a particular biological activity. This information could then be used to search for other molecules with similar features and potentially similar biological effects. These in silico approaches are instrumental in the early stages of drug discovery and materials science for prioritizing compounds for further experimental investigation.
Advanced Research Applications of 2 Methyl 3 Nitro 1,1 Biphenyl and Its Derivatives
Role as an Organic Synthesis Building Block for Complex Architectures
The structural arrangement of 2-Methyl-3'-nitro-1,1'-biphenyl, featuring two aromatic rings with distinct functional groups, positions it as a valuable building block for the synthesis of more intricate molecular structures. smolecule.com Organic building blocks are functionalized molecules utilized in the modular assembly of novel compounds, a strategy that is often more efficient than multi-step total synthesis. alfa-chemistry.com The presence of the nitro group, in particular, offers a versatile handle for a variety of chemical transformations.
A primary application of 2-nitrobiphenyl (B167123) derivatives, including this compound, is in the synthesis of carbazoles. amazonaws.comresearchgate.net The Cadogan reaction, a deoxygenative cyclization of 2-nitrobiphenyls mediated by trivalent phosphorus reagents like triphenylphosphine (B44618) (PPh₃), provides a direct route to the carbazole (B46965) core. researchgate.netresearchgate.net This transformation involves the reduction of the nitro group, which then cyclizes onto the adjacent phenyl ring to form the central five-membered pyrrole (B145914) ring characteristic of carbazoles. researchgate.net This method is noted for its practicality and has been successfully applied to a range of substituted 2-nitrobiphenyls to produce functionalized carbazoles. amazonaws.comresearchgate.net
The synthesis of these carbazole precursors often begins with cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the initial biphenyl (B1667301) framework. smolecule.comamazonaws.com For instance, an appropriately substituted aryl halide and an arylboronic acid can be coupled in the presence of a palladium catalyst to form the C-C bond between the two aromatic rings. amazonaws.com Subsequent modifications, such as nitration, can then install the nitro group at the desired position to yield the 2-nitrobiphenyl derivative ready for cyclization. amazonaws.com The versatility of these methods allows for the preparation of a wide array of carbazole derivatives with tailored electronic and steric properties. rsc.orgnih.gov
Table 1: Key Synthetic Reactions Involving 2-Nitrobiphenyl Scaffolds
| Reaction Name | Description | Precursor Type | Product Type |
| Cadogan Reaction | Reductive cyclization of a nitro group onto an adjacent aromatic ring, typically using a phosphine (B1218219) reagent. | 2-Nitrobiphenyl derivative | Carbazole derivative |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid to form a biaryl system. | Aryl halide, Arylboronic acid | Biphenyl derivative |
Precursor in the Development of Functional Materials (e.g., Conducting Polymers, Liquid Crystals)
The inherent properties of the this compound structure make it a promising precursor for the development of advanced functional materials. smolecule.com Nitroaromatic compounds are recognized as important intermediates in the synthesis of materials such as dyes, pigments, and polymers. researchgate.net
The biphenyl unit itself is a common mesogenic (liquid-crystal-forming) group. researchgate.netmdpi.com Polymers containing biphenyl moieties, often incorporated as side-chains, are a significant class of side-chain liquid crystal polymers (SCLCPs). researchgate.net The rigidity and linearity of the biphenyl structure contribute to the formation of ordered liquid crystalline phases. mdpi.com While direct application of this compound in liquid crystals is not extensively documented, its derivatives, particularly those resulting from the transformation of the nitro group, can be tailored for such applications.
Furthermore, the carbazole structures synthesized from 2-nitrobiphenyl precursors are foundational to many functional materials, including conducting polymers. Carbazole and its derivatives are known to form polymers with interesting electronic and optoelectronic properties. The reduction of the nitro group in this compound to an amino group (forming 2-Methyl-3'-amino-1,1'-biphenyl) is a key step. This resulting amine can then be polymerized or used in further reactions to create larger conjugated systems essential for conductivity. sigmaaldrich.com The carbazole ring system, with its electron-rich nitrogen atom, facilitates charge transport, making carbazole-based polymers suitable for applications in organic light-emitting diodes (OLEDs), photovoltaics, and other electronic devices. researchgate.net
Research Tool for Investigating Substituent Electronic Effects on Aromatic Systems
This compound serves as an excellent model compound for studying the electronic effects of substituents on the properties of aromatic systems. smolecule.com The reactivity and electronic distribution of a benzene (B151609) ring are significantly altered by the presence of substituents. libretexts.org The nitro group (–NO₂) is a powerful electron-withdrawing group, both through resonance and inductive effects, while the methyl group (–CH₃) is a weak electron-donating group through induction and hyperconjugation. libretexts.orgichem.md
The presence of these two opposing groups on the biphenyl framework allows researchers to probe how these electronic influences are transmitted across and between the aromatic rings. smolecule.com The electron-withdrawing nature of the nitro group deactivates the ring to which it is attached towards electrophilic substitution, making it less reactive than benzene. libretexts.org Conversely, the methyl group activates its ring. This differential reactivity can be studied to understand the intricate balance of electronic effects in complex molecules. beilstein-journals.org
Computational methods, such as Density Functional Theory (DFT), are often employed to study how substituents like the nitro group affect the electronic properties of biphenyl molecules, including their frontier molecular orbitals (HOMO and LUMO), ionization potential, and electron affinity. ichem.md For instance, the introduction of a nitro group is known to lower the energy of the LUMO, which can be crucial for applications in electron transport materials. rsc.org By comparing the properties of this compound with its isomers or with unsubstituted biphenyl, scientists can gain quantitative insights into substituent effects, which is fundamental for the rational design of new molecules with specific electronic characteristics. ichem.mdrsc.org
Table 2: Influence of Substituents on Aromatic Ring Properties
| Substituent | Electronic Effect | Influence on Reactivity (Electrophilic Substitution) |
| Nitro (–NO₂) | Strong electron-withdrawing | Deactivating |
| Methyl (–CH₃) | Weak electron-donating | Activating |
Exploration in Medicinal Chemistry Research as a Scaffold for Bioactive Compounds
The this compound scaffold and, more significantly, its derivatives, are of considerable interest in medicinal chemistry. amazonaws.comresearchgate.net The nitro group itself is a feature in several bioactive molecules and pharmaceuticals, where it is often crucial for the compound's mechanism of action. nih.govnih.gov Nitroaromatic compounds can undergo bioreduction in vivo to produce radical species that can be toxic to target cells, a property exploited in antimicrobial and anticancer agents. nih.gov
However, the primary value of this compound in this context lies in its role as a precursor to carbazole derivatives. amazonaws.comresearchgate.net The carbazole skeleton is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in compounds exhibiting a wide range of biological activities. mdpi.comnih.govnih.gov Many natural alkaloids with potent biological effects, such as antibacterial and antiviral properties, are based on the carbazole framework. mdpi.commdpi.com
By using substituted nitrobiphenyls like this compound as starting materials, chemists can synthesize libraries of novel carbazole derivatives. amazonaws.commdpi.com These synthetic carbazoles can then be screened for various therapeutic activities, including antimicrobial, antitumor, anti-inflammatory, and neuroprotective properties. mdpi.comnih.gov The ability to introduce specific substituents onto the initial biphenyl allows for the fine-tuning of the resulting carbazole's pharmacological profile, illustrating the importance of such building blocks in the drug discovery process. The pyrrole ring, which is formed during the cyclization to a carbazole, is itself a key structure in numerous bioactive molecules and drugs. biolmolchem.combiolmolchem.com
Future Directions and Emerging Research Avenues in 2 Methyl 3 Nitro 1,1 Biphenyl Chemistry
Development of Novel Asymmetric Synthetic Routes to Atropisomers
The non-planar nature of ortho-substituted biphenyls like 2-Methyl-3'-nitro-1,1'-biphenyl can lead to atropisomerism, a form of axial chirality arising from hindered rotation around the C-C single bond connecting the two aryl rings. These axially chiral biaryls are highly valuable as chiral ligands, bioactive molecules, and functional materials. bohrium.com While the synthesis of biaryl atropisomers has been a subject of intense research, the development of novel, efficient, and highly selective asymmetric routes to specific atropisomers of compounds like this compound remains a key challenge and a promising area for future exploration.
Emerging strategies are moving beyond classical resolution and are focusing on catalytic asymmetric methods. Recent advancements in the synthesis of other atropisomeric systems provide a roadmap for future work on this compound. These include:
Catalytic Asymmetric Cross-Coupling: While Suzuki-Miyaura coupling is a standard method for creating the biphenyl (B1667301) backbone, future research will likely focus on developing chiral palladium or other transition-metal catalysts that can induce high enantioselectivity during the C-C bond formation, directly yielding enantioenriched atropisomers. smolecule.com
Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Chiral phosphoric acids and amines have been successfully used to synthesize axially chiral N-arylindoles and other heterobiaryls. researchgate.netresearchgate.net Applying these organocatalytic strategies, perhaps through dynamic kinetic resolution of a suitable precursor, could provide a metal-free pathway to the atropisomers of this compound.
Central-to-Axial Chirality Conversion: This strategy involves creating a stereogenic center in a precursor molecule in a highly enantioselective manner, which then directs the stereochemistry of the chiral axis during a subsequent transformation. researchgate.net This multi-step approach offers precise control and could be adapted for the synthesis of the target atropisomers.
Table 1: Emerging Asymmetric Synthesis Strategies for Biphenyl Atropisomers
| Strategy | Description | Potential Advantage for this compound |
|---|---|---|
| Catalytic Asymmetric Cross-Coupling | Use of chiral transition-metal catalysts (e.g., Palladium-based) in reactions like Suzuki-Miyaura coupling to directly form one enantiomer of the atropisomer in excess. | Direct, atom-economical route to enantioenriched product. |
| Organocatalytic Dynamic Kinetic Resolution | A racemic or prochiral substrate is converted into a single enantiomer of the product using a chiral organic catalyst, where the catalyst selectively reacts with one enantiomer of the substrate while the other is rapidly racemized. | Avoids the use of transition metals; often milder reaction conditions. |
| Central-to-Axial Chirality Conversion | An enantiomerically pure precursor containing a stereocenter is used to direct the formation of the chiral axis in a subsequent reaction step, transferring the chirality. researchgate.net | High degree of stereochemical control. |
Advanced Catalytic Systems for Enhanced Functionalization
Beyond creating the core structure, the ability to selectively modify the functional groups of this compound is crucial for developing derivatives with tailored properties. Future research will focus on advanced catalytic systems that offer higher precision, efficiency, and broader substrate scope than current methods.
One key area is the selective transformation of the nitro group. While the nitro group is a powerful electron-withdrawing group that directs reactivity, its reduction to an amino group opens up a vast array of subsequent chemical modifications. smolecule.com This transformation converts the electron-withdrawing nature of the substituent to an electron-donating one, fundamentally altering the electronic properties of the molecule. Advanced catalytic systems for this reduction could involve chemoselective catalysts that reduce the nitro group without affecting other potentially sensitive parts of the molecule, even under mild conditions.
Furthermore, C-H activation represents a major frontier in synthetic chemistry. The development of palladium, rhodium, or iridium catalysts capable of selectively functionalizing the C-H bonds on either aromatic ring of this compound would provide a highly efficient way to introduce new substituents. This approach avoids the need for pre-functionalized starting materials, making the synthesis of complex derivatives more streamlined. For example, atroposelective C-H bond insertion has been established as a viable method for creating axially chiral N-N bipyrroles, demonstrating the potential of this strategy. bohrium.com
Table 2: Advanced Catalytic Functionalization Approaches
| Functionalization Target | Catalytic Approach | Research Goal |
|---|---|---|
| Nitro Group Reduction | Chemoselective hydrogenation or transfer hydrogenation using novel metal or nanoparticle catalysts. | Selective reduction to an amine without altering other functional groups, enabling further derivatization. |
| C-H Bond Functionalization | Directed or undirected C-H activation using transition-metal catalysts (e.g., Pd, Rh, Ir). | Direct introduction of new functional groups (e.g., aryl, alkyl, halide) onto the aromatic rings, bypassing traditional multi-step syntheses. bohrium.com |
| Cross-Coupling Reactions | Development of more active and selective palladium catalysts for Suzuki or other cross-coupling reactions involving the biphenyl core. | Enhanced efficiency and functional group tolerance for building more complex molecular architectures. smolecule.comrsc.org |
Computational Design of Derivatives with Tailored Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. For this compound, computational methods can provide deep insights into its structure, properties, and reactivity, guiding the design of new derivatives for specific applications.
Future research will likely employ computational modeling to:
Predict Rotational Barriers: Calculate the energy barrier to rotation around the C-C biphenyl bond. This is crucial for predicting the stability of its atropisomers and for designing derivatives with higher or lower barriers, depending on the intended application.
Simulate Reaction Mechanisms: Understand the step-by-step mechanism of synthetic transformations, such as catalytic functionalization or asymmetric synthesis. Computational studies can help elucidate the origin of enantioselectivity in catalytic reactions, aiding in the design of more effective catalysts. researchgate.net
Tailor Electronic Properties: Predict how adding different substituents to the biphenyl scaffold will alter its electronic properties, such as the HOMO-LUMO gap, dipole moment, and electrostatic potential. This is essential for designing molecules for use in electronic materials or as biological probes. The positioning of the nitro group is known to be critical in determining the compound's chemical behavior. smolecule.com
By simulating these properties in silico, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources in the laboratory.
Expanding Applications in Materials Science and Biological Probe Development
The unique combination of aromatic rings and functional groups in this compound makes it a promising building block for new functional materials and biological tools. smolecule.com While current applications are primarily in its use as a synthetic intermediate, future research is expected to unlock its potential in more advanced fields.
Materials Science: Nitroaromatic compounds can serve as precursors to a variety of functional materials. smolecule.com Following the reduction of the nitro group to an amine, this compound derivatives could be used as monomers for the synthesis of novel conducting polymers or polyamides. The rigid biphenyl backbone is a desirable feature for creating materials with high thermal stability and specific liquid crystalline properties. smolecule.com
Biological Probe Development: Nitroaromatic compounds are often used in the design of biological probes and sensors. The nitro group can act as a fluorescence quencher or as an electrochemical reporter. For example, a probe could be designed where the fluorescence is "turned on" upon the enzymatic reduction of the nitro group, allowing for the detection of specific enzyme activity in biological systems. Furthermore, the amine derivative could be used as a scaffold to attach fluorophores or other reporter groups for use in bioimaging or diagnostics. The study of related compounds like 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] smolecule.comambeed.comthiazin-4-ones, which have been tested against parasites, highlights the potential for biphenyl-containing structures in medicinal and biological chemistry. mdpi.comnih.gov
The exploration of these future directions will continue to advance our understanding of this compound and pave the way for its use in cutting-edge technologies and scientific research.
Q & A
Q. What are the most reliable synthetic routes for 2-methyl-3'-nitro-1,1'-biphenyl?
The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing biphenyl derivatives. For example, palladium-catalyzed coupling of 3-methylphenylboronic acid with 3-nitrophenyl halides under optimized conditions (e.g., Na2CO3 as base, DMF/H2O solvent system) can yield the target compound. Post-synthetic nitration may also be employed, but regioselectivity must be verified via NMR and HPLC .
Q. How can researchers characterize the crystal structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For instance, SC-XRD analysis of analogous biphenyl compounds (e.g., dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-tetrahydrobiphenyl) revealed intermolecular interactions and packing motifs through Hirshfeld surface analysis. Pair this with DFT calculations to validate bond lengths and angles .
Q. What safety protocols are critical when handling nitro-substituted biphenyls?
Based on GHS classifications for similar compounds (e.g., [1,1'-biphenyl]-3-yl derivatives), wear nitrile gloves, safety goggles, and a P95 respirator to avoid inhalation of aerosols. Work under fume hoods with spark-free ventilation. Store in dry, cool environments away from reducing agents due to nitro group reactivity .
Advanced Research Questions
Q. How can computational methods like DFT improve understanding of this compound's electronic properties?
Density Functional Theory (DFT) can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, organotellurium biphenyl analogs were studied using B3LYP/6-31G(d) basis sets, showing strong agreement with experimental UV-Vis and NMR data. Use Gaussian or ORCA software for simulations, and cross-validate with spectroscopic results .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for nitro-substituted biphenyls?
Discrepancies in ¹H NMR peaks (e.g., aromatic proton splitting) may arise from solvent polarity or rotameric equilibria. For 4-methoxy-4'-nitro-1,1'-biphenyl, CDCl3 solvent provided clear splitting patterns, while DMSO-d6 induced broadening. Use variable-temperature NMR and 2D-COSY to assign ambiguous signals .
Q. How can catalytic systems enhance functionalization at the methyl or nitro positions?
Palladium nanocrystals supported on 3D porous polymers (e.g., polyurea foam) show high efficiency in regioselective C–H activation. For example, Pd-catalyzed coupling at the C3 position of fluorinated biphenyls achieved 85% yield. Optimize catalyst loading (5–10 mol%) and ligand choice (e.g., PPh3) to suppress side reactions .
Q. What experimental designs mitigate challenges in regioselective nitration of biphenyl systems?
Competitive nitration at ortho/meta positions can be minimized using directing groups. For instance, pre-functionalizing the biphenyl core with electron-withdrawing groups (e.g., carbonyl) directs nitration to the desired meta position. Monitor reaction progress via TLC and isolate isomers using column chromatography (silica gel, hexane/EtOAc gradient) .
Methodological Notes
- Data Validation : Cross-reference SC-XRD results with spectroscopic and computational data to confirm structural assignments.
- Safety Compliance : Regularly update risk assessments using OSHA HCS guidelines and consult SDS sheets for spill management .
- Advanced Instrumentation : Employ high-resolution mass spectrometry (HRMS) for purity checks and GC-MS for reaction monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
